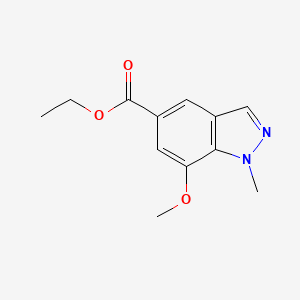![molecular formula C14H16F3NO2 B3001701 N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide CAS No. 2411245-84-4](/img/structure/B3001701.png)
N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide, commonly known as MTF, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTF belongs to the class of selective androgen receptor modulators (SARMs) and is known for its ability to selectively bind to androgen receptors in the body.
Mécanisme D'action
MTF works by selectively binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of male characteristics. By binding to these receptors, MTF enhances the anabolic activity of androgens, leading to increased muscle mass and strength. MTF also has the ability to reduce the catabolic activity of glucocorticoids, which are responsible for breaking down muscle tissue. By reducing the catabolic activity of glucocorticoids, MTF helps to preserve muscle mass and prevent muscle wasting.
Biochemical and Physiological Effects:
MTF has several biochemical and physiological effects on the body. One of the primary effects of MTF is an increase in muscle mass and strength, which is due to its ability to enhance the anabolic activity of androgens. MTF also has the ability to reduce the catabolic activity of glucocorticoids, which helps to preserve muscle mass and prevent muscle wasting. Additionally, MTF has been shown to increase bone density, which makes it a potential treatment for osteoporosis. MTF has also been shown to improve insulin sensitivity, which makes it a potential treatment for type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
MTF has several advantages for use in lab experiments. One of the primary advantages of MTF is its selectivity for androgen receptors, which makes it a useful tool for studying the effects of androgens on the body. Additionally, MTF has a long half-life, which makes it easier to administer in lab experiments. However, there are also limitations to the use of MTF in lab experiments. One of the limitations is its potential for off-target effects, which can complicate the interpretation of results. Additionally, the synthesis of MTF is a complex process that requires expertise in organic chemistry, which can limit its availability for use in lab experiments.
Orientations Futures
There are several future directions for the study of MTF. One potential direction is the development of more selective and potent N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide, which could have greater therapeutic potential than MTF. Another potential direction is the investigation of the effects of MTF on other medical conditions, such as type 2 diabetes and cancer. Additionally, the development of new synthesis methods for MTF could make it more widely available for use in lab experiments. Overall, the study of MTF has the potential to lead to significant advancements in the fields of sports medicine, medical research, and cancer research.
Méthodes De Synthèse
The synthesis of MTF involves several steps, starting with the reaction between 3-(trifluoromethyl)benzaldehyde and 2-methoxyethylamine, which produces the intermediate product, 3-(trifluoromethyl)-N-(2-methoxyethyl)benzamide. This intermediate product is then subjected to further reactions, including the reaction with methyl propiolate, to produce the final product, N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide. The synthesis of MTF is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
MTF has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of MTF is in the field of sports medicine, where it is used to enhance athletic performance by increasing muscle mass and strength. MTF has also been studied for its potential applications in the treatment of various medical conditions, including osteoporosis, muscle wasting, and androgen deficiency. Additionally, MTF has been studied for its potential applications in the field of cancer research, where it is being investigated for its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-4-13(19)18(2)12(9-20-3)10-6-5-7-11(8-10)14(15,16)17/h4-8,12H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRUEUKMVXJAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(COC)C1=CC(=CC=C1)C(F)(F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3001628.png)
![[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid](/img/structure/B3001630.png)

![3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B3001632.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethylphenyl)prop-2-enoate](/img/structure/B3001636.png)
![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)
